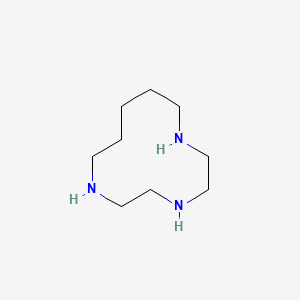
1,4,7-Triazacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Triazacyclododecane is a macrocyclic compound that belongs to the class of triazacyclododecanes. It is a twelve-membered ring containing three nitrogen atoms at positions 1, 4, and 7. This compound is known for its strong chelating properties, making it useful in various applications, including coordination chemistry, catalysis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyclododecane can be synthesized through several methods. One common approach involves the cyclization of linear triamines. For example, the reaction of diethylenetriamine with formaldehyde and formic acid under reflux conditions can yield this compound . Another method involves the use of tosylated intermediates, where diethylenetriamine is reacted with tosyl chloride to form a tosylated triamine, which is then cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Triazacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in this compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4,7-Triazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the ring structure coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, and modulate their activity. For example, the compound’s complexes with cobalt have been shown to exhibit proteolytic activity, making them useful in the development of artificial proteases .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: This compound has an additional nitrogen atom in the ring, making it a stronger chelator for certain metal ions.
1,5,9-Triazacyclododecane: Similar to 1,4,7-Triazacyclododecane but with different nitrogen positions, affecting its chelating properties.
Uniqueness
This compound is unique due to its specific ring size and nitrogen positioning, which provide a balance between ring strain and chelating ability. This makes it particularly effective in forming stable complexes with a variety of metal ions, making it versatile for different applications .
Properties
CAS No. |
23635-83-8 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1,4,7-triazacyclododecane |
InChI |
InChI=1S/C9H21N3/c1-2-4-10-6-8-12-9-7-11-5-3-1/h10-12H,1-9H2 |
InChI Key |
YGDOUVAXGKNMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCNCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















